molecular formula C24H16ClFN2OS2 B11223667 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11223667
M. Wt: 467.0 g/mol
InChI Key: WNXPVURJVOGSRA-UHFFFAOYSA-N
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Description

The compound 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazolinone derivative characterized by a fused thiazole-quinazoline core, a 2-chloro-4-fluorobenzyl group at position 4, and a p-tolyl substituent at position 2.

Properties

Molecular Formula

C24H16ClFN2OS2

Molecular Weight

467.0 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H16ClFN2OS2/c1-14-6-8-15(9-7-14)21-22-27(13-16-10-11-17(26)12-19(16)25)23(29)18-4-2-3-5-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3

InChI Key

WNXPVURJVOGSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

Preparation Methods

2-Chloro-4-Fluorotoluene Preparation

The synthesis of the 2-chloro-4-fluorobenzyl moiety follows a two-stage pyrolysis process:

  • Diazotization : 2-Chloro-4-aminotoluene is treated with anhydrous hydrogen fluoride at 0–5°C, followed by sodium nitrite addition to form a diazonium salt.

  • Pyrolysis : The diazonium salt undergoes thermal decomposition in two stages:

    • Stage 1 : Heating to 30°C over 1.5–2 hours.

    • Stage 2 : Gradual heating to 50°C over 2.5–3 hours.
      This method minimizes impurity formation, achieving a crude product purity of >95% after distillation.

Thiazolo[3,4-a]quinazoline Core Formation

The cyclization step employs thiophosgene to generate a reactive isothiocyanate intermediate, which reacts with methyl 2-cyanoacetate to form the thiazole ring. Sulfur incorporation facilitates ring closure, yielding the bicyclic system. Hydrolysis of the ester group produces a carboxylic acid, enabling further derivatization.

Reaction Optimization Strategies

Electron-Donating and Withdrawing Group Effects

Introducing substituents at the quinazoline core’s 7- and 8-positions significantly impacts reactivity and yield:

  • Electron-donating groups (e.g., methyl at position 8) enhance cyclization efficiency by stabilizing transition states.

  • Electron-withdrawing groups (e.g., chloro or bromo at position 7) improve electrophilic aromatic substitution rates during benzylation.

Temperature and Solvent Control

  • Cyclization : Conducted at 0–10°C to prevent side reactions.

  • Amide Coupling : Utilizes polar aprotic solvents (e.g., DMF) with coupling agents like HATU or EDCI to maximize yields.

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC : Employed to monitor reaction progress and purity, using C18 columns with acetonitrile/water gradients.

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures isolates intermediates.

Spectroscopic Characterization

  • NMR : Confirms regiochemistry of substituents (e.g., benzyl proton integration at δ 4.8–5.2 ppm).

  • HRMS : Validates molecular formula (C24H16ClFN2OS2, [M+H]+ = 467.97).

Challenges and Mitigation

Impurity Control

  • Pyrolysis Byproducts : Addressed via fractional distillation and two-stage temperature ramping.

  • Unreacted Intermediates : Reduced by optimizing stoichiometric ratios (e.g., 2.5:1 2-chloro-4-aminotoluene:HF) .

Chemical Reactions Analysis

Cyclization to Form the Thiazoloquinazolinone Core

The core structure is synthesized via cyclization reactions. For example:

  • A hydrazine intermediate (e.g., 2-hydrazino-3-(4-substituted phenyl)-3H-quinazolin-4-one) undergoes cyclization with a one-carbon donor (e.g., carbonyl compounds) to form the fused ring system .

  • Similar methods involve intramolecular cyclization of amino-nitrile intermediates, as seen in pyranopyrimidine synthesis .

Table 1: Cyclization Reaction Parameters

StepReagents/ConditionsOutcome
Cyclization of hydrazine intermediateOne-carbon donor (e.g., chloroacetone), basic medium (e.g., sodium acetate)Formation of thiazoloquinazolinone core

Substitution Reactions

Substituents like the 2-chloro-4-fluorobenzyl and p-tolyl groups are introduced via:

  • Nucleophilic aromatic substitution : Chlorine and fluorine substituents are introduced into aromatic rings using halogenating agents (e.g., chlorination via electrophilic substitution) .

  • Alkylation/arylation : Benzyl groups are appended via Suzuki coupling or direct alkylation of thiol groups .

Table 2: Substitution Reaction Parameters

SubstituentReaction TypeReagents/Conditions
2-chloro-4-fluorobenzylElectrophilic substitutionChlorine/fluorine halogenation agents
p-tolylArylationSuzuki coupling or direct alkylation

Reaction Conditions and Challenges

  • Cyclization : Requires precise control of temperature and pH (e.g., ethanolic solutions with sodium acetate) .

  • Substitution : Halogenation and alkylation steps demand inert solvents (e.g., DMSO, THF) to prevent side reactions .

  • Functionalization : Oxidation steps must avoid over-reduction or degradation of sensitive functional groups.

Reaction Mechanism Insights

The synthesis mechanism likely involves:

  • Formation of a hydrazine intermediate from substituted anilines or benzylamines .

  • Cyclization through nucleophilic attack of the hydrazine moiety on a carbonyl group, forming the quinazolinone ring .

  • Introduction of sulfur-containing groups via thiol precursors or substitution reactions .

Research Findings and Limitations

  • Key Findings :

    • The thiazoloquinazolinone core exhibits diverse biological activity, including anti-epileptic properties.

    • Analogous compounds (e.g., triazoloquinazolinones) show potent H1-antihistamine activity .

  • Limitations :

    • Specific reaction details for this compound are not fully disclosed in available literature.

    • Optimization of cyclization conditions (e.g., catalysts, solvents) may require further experimentation .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available precursors such as substituted benzyl halides and thiazole derivatives.
  • Reaction Conditions : Common conditions include refluxing in appropriate solvents like THF or DMF, often using coupling agents or catalysts to facilitate the formation of the thiazoloquinazolinone framework.
  • Purification : Products are usually purified via chromatography techniques such as HPLC or silica gel column chromatography.

Anticancer Activity

Research indicates that thiazoloquinazolinones exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
  • Case Study : In vitro studies have shown that derivatives can reduce the viability of breast and lung cancer cell lines significantly when tested at varying concentrations.

Antimicrobial Properties

Thiazoloquinazolinones have also been evaluated for their antimicrobial activities:

  • Spectrum of Activity : They have shown effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
  • Testing Methods : Antimicrobial efficacy is typically assessed using agar diffusion methods and minimum inhibitory concentration (MIC) determinations.

Neuroprotective Effects

Recent studies suggest that compounds in this class may possess neuroprotective properties:

  • Alzheimer's Disease Models : In silico studies indicate potential interactions with acetylcholinesterase, suggesting that these compounds could serve as inhibitors and provide therapeutic benefits in neurodegenerative diseases.

Data Tables

Application AreaBiological ActivityMethod of Evaluation
AnticancerInduction of apoptosisCell viability assays
AntimicrobialInhibition of bacterial growthAgar diffusion tests
NeuroprotectiveAcetylcholinesterase inhibitionMolecular docking studies

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Thiazolo[3,4-a]quinazolin-5(4H)-one Core

Key Compounds :

  • Compound 3–5 () : Derivatives of 1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one with substituents at positions 7 and 8 (e.g., methyl, chloro, bromo).

Comparison :

  • Substituent Effects : Electron-withdrawing groups (Cl, Br) at position 8 enhance BKCa channel activation efficacy compared to electron-donating groups (methyl). For example, 8-bromo-substituted 11g showed an EC50 of 0.8 μM, outperforming the methyl analog 11b (EC50 = 2.1 μM) .
  • Synthesis : The target compound shares a similar synthetic route involving cyclization with thiophosgene and sulfur, but differs in the benzyl (2-chloro-4-fluoro vs. unsubstituted) and aryl (p-tolyl vs. phenyl) groups .

Table 1. BKCa Channel Activation of Thiazoloquinazolinone Derivatives

Compound Substituent (Position) EC50 (μM)
11b 8-methyl 2.1
11g 8-bromo 0.8
GM90432* Oxadiazol-5(4H)-one 1.2

*GM90432 is an oxadiazole analog with a 2-chloro-4-fluorobenzyl group, highlighting the pharmacophore importance of this substituent.

Imidazo- and Triazolo-Fused Quinazolinones

Key Compounds :

  • 3a-(4-Chlorophenyl)-1-thioxo-imidazo[1,5-a]quinazolin-5(1H)-one () : Features an imidazole ring instead of thiazole.
  • 4-Phenyl-triazolo[4,3-a]quinazolin-5(4H)-one () : Contains a triazole ring.

Comparison :

  • Structural Differences: Replacement of the thiazolo ring with imidazole or triazole alters hydrogen-bonding capacity and dipole moments. For example, the imidazo derivative showed tautomerism between thioacetamide and iminothiol forms, confirmed by DFT-NMR analysis .
  • Biological Activity: Triazolo analogs (e.g., 6a–x) demonstrated anticonvulsant activity in maximal electroshock (MES) tests, with ED50 values ranging from 12–45 mg/kg, but exhibited neurotoxicity in rotarod assays . In contrast, thiazoloquinazolinones target ion channels rather than neuronal receptors.

Halogen-Substituted Analogues

Key Compounds :

  • 4-(4-Chlorophenyl)-thiazole (Compound 4) and 4-(4-Fluorophenyl)-thiazole (Compound 5) () : Isostructural chloro/fluoro derivatives.

Comparison :

  • Crystal Packing : Halogen substitution (Cl vs. F) minimally affects molecular planarity but alters intermolecular contacts. For example, Cl···π interactions in Compound 4 enhance lattice stability compared to F···H bonds in Compound 5 .
  • Therapeutic Potential: Compound 4 exhibited antimicrobial activity (MIC = 8 μg/mL against S. aureus), suggesting halogenated aryl groups improve bioactivity .

Table 2. Physicochemical Properties of Halogenated Derivatives

Compound Halogen Crystal System Intermolecular Interaction Bioactivity (MIC, μg/mL)
4 Cl Triclinic, P¯1 Cl···π 8 (S. aureus)
5 F Triclinic, P¯1 F···H Not tested

Pharmacokinetic and Toxicity Profiles

  • Blood-Brain Barrier (BBB) Permeation : The 2-chloro-4-fluorobenzyl group in GM90432 () and the target compound likely enhances BBB penetration due to lipophilicity (clogP = 3.2) .

Biological Activity

The compound 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a synthetic derivative belonging to the class of thiazoloquinazolinones. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H14ClFNS\text{C}_{17}\text{H}_{14}\text{ClFNS}

Biological Activity Overview

The biological activities of this compound have been explored through various assays, focusing on its effects against cancer cell lines and its antimicrobial properties. The following sections detail these activities.

Anticancer Activity

Recent studies have indicated that compounds within the thiazoloquinazolinone class exhibit significant anticancer properties. For instance, a study evaluating similar derivatives demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific structural modifications made to the compounds .

Table 1: Anticancer Activity of Thiazoloquinazolinones

CompoundCell LineIC50 (μM)
This compoundHCT-116TBD
Similar Derivative XT47D27.3
Similar Derivative YHCT-1166.2

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Antimicrobial Activity

The antimicrobial potential of thiazoloquinazolinones has also been investigated. A study focused on related compounds demonstrated that certain derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Thiazoloquinazolinones

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coliTBD
Similar Derivative AS. aureusTBD

The proposed mechanisms for the biological activities of thiazoloquinazolinones include:

  • Inhibition of Kinases : Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression.
  • Disruption of Cellular Processes : The ability to interfere with DNA replication and repair mechanisms contributes to their anticancer efficacy.
  • Antibacterial Mechanisms : By targeting bacterial enzymes and disrupting cell wall synthesis, these compounds demonstrate significant antimicrobial properties.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives, which included thiazoloquinazolinones. The study found that structural modifications significantly influenced their biological activity profiles, highlighting the importance of substituent choice on efficacy against specific targets .

Q & A

Q. Table 1: Representative Synthetic Steps

StepReagents/ConditionsKey IntermediateCharacterization Methods
12-Chloro-4-fluorobenzyl chloride + thiourea, PEG-400, 70–80°CThioamide intermediateIR (C=S), ¹H NMR (benzyl protons)
2Cyclization with p-tolylamine, KOH/EtOHThiazoloquinazolinone core¹³C NMR (C=O at ~170 ppm), X-ray diffraction

What spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral features are indicative of its functional groups?

Basic Research Question

  • IR Spectroscopy :
    • Thioxo group (C=S): Sharp peak at 1230–1260 cm⁻¹.
    • Quinazolinone carbonyl (C=O): 1680–1700 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR: Benzyl protons (δ 4.8 ppm, singlet), p-tolyl methyl (δ 2.4 ppm), aromatic protons (δ 6.9–8.1 ppm) .
    • ¹³C NMR: C=S at ~165 ppm, C=O at ~170 ppm .
  • X-ray Crystallography : Resolves bond angles and confirms fused thiazoloquinazolinone ring system .

How can computational methods like DFT aid in understanding the electronic properties and stability of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) predict reactivity .
  • Tautomeric stability : Thioxo vs. thiol forms are compared using Gibbs free energy differences .
  • Non-covalent interactions : AIM (Atoms in Molecules) analysis identifies hydrogen bonds (e.g., C–H···O) critical for crystal packing .

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d,p).

Calculate vibrational frequencies to match experimental IR .

Perform molecular docking to predict binding affinities (e.g., with kinase targets) .

What strategies are effective in optimizing reaction yields for this compound under heterogeneous catalytic conditions?

Advanced Research Question
Optimization involves:

  • Catalyst selection : Bleaching Earth Clay (pH 12.5) enhances acylation efficiency by 20–30% .
  • Solvent effects : PEG-400 improves solubility of hydrophobic intermediates, reducing side reactions .
  • Temperature control : Maintaining 70–80°C prevents decomposition of thioamide intermediates .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst loading10 wt%Maximizes surface area for acylation
Reaction time1–2 hoursBalances completion vs. side reactions
WorkupIce-water quenchingPrevents product hydrolysis

How do researchers resolve contradictions in reported biological activities of structurally similar quinazolinone derivatives?

Advanced Research Question
Contradictions arise from variations in substituents (e.g., chloro vs. fluoro groups) or assay conditions. Resolution strategies include:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition) .
  • Structure-Activity Relationship (SAR) : Correlate electronic effects (e.g., Hammett σ values) with bioactivity .
  • Reproducibility checks : Validate results under controlled conditions (e.g., fixed pH, temperature) .

Example : A study found that 2-chloro-4-fluorobenzyl derivatives showed 10× higher activity than 4-chlorophenyl analogs due to enhanced lipophilicity .

Notes

  • Methodological answers emphasize experimental design, data interpretation, and reproducibility.
  • Advanced questions integrate computational, synthetic, and analytical approaches.

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